4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylicacid
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Overview
Description
4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxycarbonyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-nitropropane-1,3-diol with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)phenylboronic acid: This compound shares the methoxycarbonyl group but differs in the presence of a boronic acid group instead of the oxazole ring.
4-(Methoxycarbonyl)benzoic acid: Similar in having the methoxycarbonyl group, but it has a benzoic acid structure instead of the oxazole ring.
Uniqueness
4-(Methoxycarbonyl)-5-methyl-1,2-oxazole-3-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO5 |
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Molecular Weight |
185.13 g/mol |
IUPAC Name |
4-methoxycarbonyl-5-methyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c1-3-4(7(11)12-2)5(6(9)10)8-13-3/h1-2H3,(H,9,10) |
InChI Key |
WOQFLEVVZLNJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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